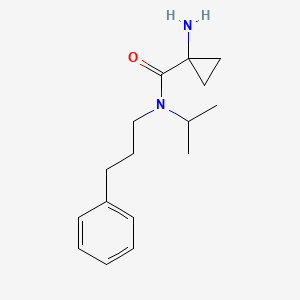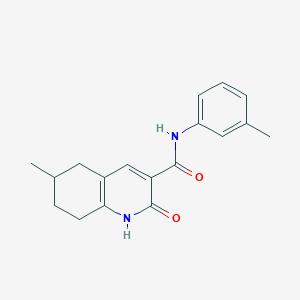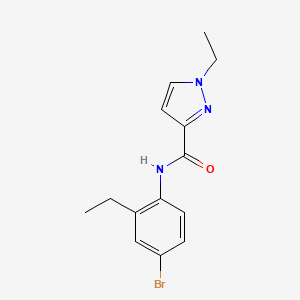![molecular formula C22H27N3O B5415268 N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide](/img/structure/B5415268.png)
N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPP-115 and belongs to the class of GABA aminotransferase inhibitors.
科学的研究の応用
N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. The inhibition of GABA aminotransferase by this compound leads to an increase in GABA levels, which can have a calming and anti-anxiety effect.
作用機序
The mechanism of action of N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide involves the inhibition of GABA aminotransferase, which is an enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. Additionally, this compound has been shown to have anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide has several advantages for lab experiments. This compound is highly selective for GABA aminotransferase and has been shown to have a low toxicity profile. Additionally, this compound has good solubility in water and organic solvents, which makes it easy to handle in the laboratory. However, one limitation of this compound is that it has poor stability in acidic conditions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide. One potential application of this compound is in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. Additionally, this compound has been shown to have potential as a treatment for anxiety disorders and other neuropsychiatric conditions. Further research is needed to fully elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in clinical trials. Additionally, the development of new synthetic methods for this compound could lead to improvements in yield and purity, which would make it more accessible for research and potential therapeutic applications.
合成法
The synthesis of N-cyclopropyl-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide involves the reaction of cyclopropylamine with 4-(diphenylmethyl)-1-piperazinecarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting compound is then treated with acetic anhydride to obtain this compound. This synthesis method has been reported in several scientific publications and has been optimized for high yields and purity.
特性
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21(23-20-11-12-20)17-24-13-15-25(16-14-24)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,22H,11-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWOFBXVIABQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)

![1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5415203.png)

![1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5415211.png)
![2-(4-fluorophenyl)-5-propyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5415213.png)
![4-methoxy-N-[2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ylamino)ethyl]benzenesulfonamide](/img/structure/B5415214.png)
![N-(4-{[1-methyl-3-oxo-3-(3-pyridinyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5415217.png)

![5-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5415230.png)
![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5415233.png)
![N-3-pyridinyl-2-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5415241.png)
![N-[2-(benzyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5415254.png)
![2-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}isonicotinamide](/img/structure/B5415273.png)